molecular formula C22H26N2O4 B10954664 Piperazine-1,4-diylbis[(2-ethoxyphenyl)methanone]

Piperazine-1,4-diylbis[(2-ethoxyphenyl)methanone]

Cat. No.: B10954664
M. Wt: 382.5 g/mol
InChI Key: UJUHGANNJGYXMK-UHFFFAOYSA-N
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Description

4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of ethoxybenzoyl and ethoxyphenyl groups attached to a piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE typically involves the following steps:

Chemical Reactions Analysis

4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling cascades .

Comparison with Similar Compounds

4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE can be compared with other similar compounds, such as:

The uniqueness of 4-(2-ETHOXYBENZOYL)PIPERAZINOMETHANONE lies in its specific structural features and the presence of ethoxy groups, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

[4-(2-ethoxybenzoyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C22H26N2O4/c1-3-27-19-11-7-5-9-17(19)21(25)23-13-15-24(16-14-23)22(26)18-10-6-8-12-20(18)28-4-2/h5-12H,3-4,13-16H2,1-2H3

InChI Key

UJUHGANNJGYXMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OCC

Origin of Product

United States

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